

Application Note: YW2036 Mass Spectrometry for High-Throughput Proteomic Analysis

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Compound of Interest

Compound Name: YW2036

Cat. No.: B12389901

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The **YW2036** is a state-of-the-art high-resolution mass spectrometer designed for comprehensive proteomic analysis. Its advanced quadrupole, high-field Orbitrap mass analyzer, and electron transfer dissociation (ETD) capabilities provide exceptional sensitivity, mass accuracy, and sequencing speed. This enables researchers to identify and quantify thousands of proteins from complex biological samples, elucidate intricate signaling pathways, and discover novel biomarkers. This application note provides an overview of the **YW2036**'s capabilities for proteomic applications and detailed protocols for quantitative proteomic workflows.

Mass spectrometry has become an indispensable tool in proteomics, allowing for the large-scale analysis of proteins and their post-translational modifications.^{[1][2][3][4][5]} The **YW2036** builds upon the established principles of high-resolution mass spectrometry to deliver robust and reproducible results for a variety of applications, including:

- Deep proteome profiling of cells, tissues, and biofluids.
- Quantitative analysis of protein expression using label-free and label-based techniques.^{[1][6]}
- Characterization of post-translational modifications (PTMs).^[2]

- Analysis of protein-protein interactions and cellular signaling pathways.[\[7\]](#)

YW2036 System Specifications

To provide a framework for its application, the **YW2036** boasts the following hypothetical, yet representative, specifications for a high-end mass spectrometer:

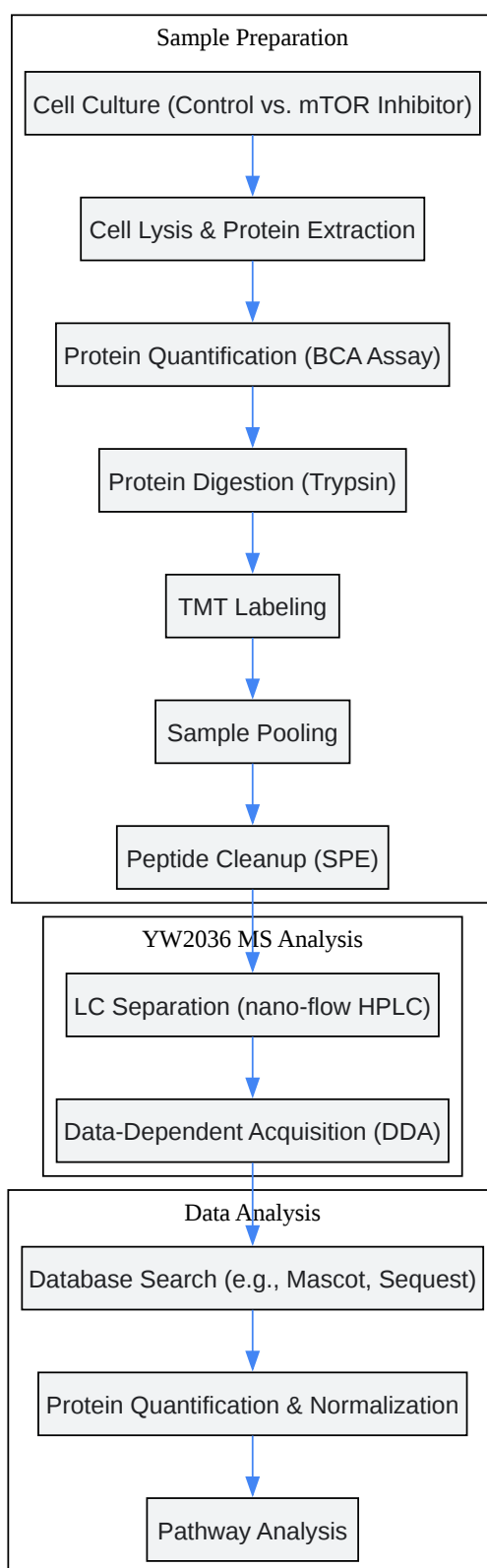
Feature	Specification
Mass Analyzer	High-field Orbitrap
Resolution	Up to 240,000 (at m/z 200)
Mass Accuracy	< 1 ppm with internal calibration
Scan Speed	Up to 40 Hz
Fragmentation	Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD)
Ion Source	Electrospray Ionization (ESI)
Hyphenation	Compatible with nano-flow and standard-flow Liquid Chromatography (LC) systems

Quantitative Proteomic Analysis of mTOR Signaling Pathway

To demonstrate the capabilities of the **YW2036**, a quantitative proteomic study was conducted to analyze the effects of an mTOR inhibitor on a human cell line. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Workflow

A Tandem Mass Tag (TMT) labeling approach was employed for precise and multiplexed quantification of protein expression changes.[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)



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Caption: General workflow for quantitative proteomic analysis using the **YW2036**.

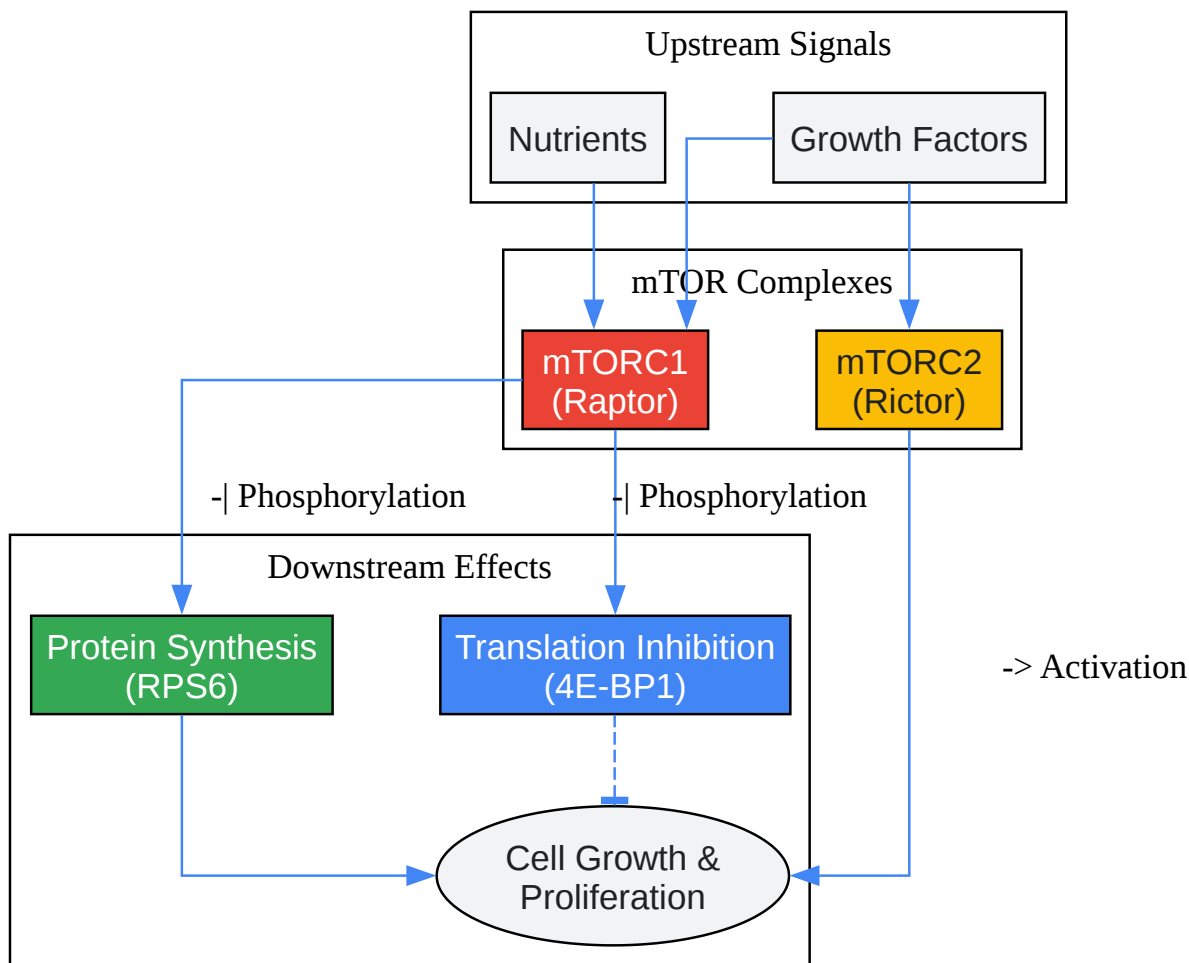
Quantitative Data Summary

The following table summarizes the relative abundance changes of key proteins in the mTOR signaling pathway upon treatment with an mTOR inhibitor. TMT reporter ion intensities were used for relative quantification.

Protein	Gene	Function	Fold Change (Inhibitor/Control)	p-value
mTOR	MTOR	Serine/threonine kinase, central regulator of cell growth	-2.5	0.001
Raptor	RPTOR	Component of mTORC1 complex	-2.1	0.005
Rictor	RICTOR	Component of mTORC2 complex	-1.8	0.012
Ribosomal protein S6	RPS6	Component of the 40S ribosomal subunit	-3.2	< 0.001
Eukaryotic translation initiation factor 4E-binding protein 1	EIF4EBP1	Repressor of translation initiation	+2.8	< 0.001

mTOR Signaling Pathway Diagram

The results from the proteomic analysis confirm the expected downstream effects of mTOR inhibition. The diagram below illustrates the core mTOR signaling pathway and highlights the proteins quantified in this study.



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Caption: Simplified mTOR signaling pathway with key protein complexes and downstream effects.

Protocols

Sample Preparation for TMT-based Quantitative Proteomics

This protocol outlines the steps for protein extraction, digestion, and TMT labeling from cultured mammalian cells.

Materials:

- Lysis buffer (8 M urea, 50 mM Tris-HCl, pH 8.5, 1x protease and phosphatase inhibitor cocktail)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Tandem Mass Tag (TMT) reagents
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Solid-phase extraction (SPE) C18 cartridges

Procedure:

- Cell Lysis and Protein Extraction:
 - Harvest cells and wash with ice-cold PBS.
 - Add lysis buffer and sonicate on ice to lyse the cells and shear DNA.
 - Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each sample using a BCA assay.
- Reduction, Alkylation, and Digestion:
 - Take 100 µg of protein from each sample.
 - Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.

- Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.
- Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.
- Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- TMT Labeling:
 - Acidify the digest with 1% TFA and desalt using an SPE C18 cartridge.
 - Dry the peptides under vacuum.
 - Resuspend the peptides in 100 mM TEAB buffer (pH 8.5).
 - Add the respective TMT label (dissolved in anhydrous ACN) to each sample and incubate for 1 hour at room temperature.[\[11\]](#)
 - Quench the reaction by adding 5% hydroxylamine.
- Sample Pooling and Cleanup:
 - Combine the labeled samples in equal amounts.
 - Desalt the pooled sample using an SPE C18 cartridge.
 - Dry the final peptide mixture under vacuum and store at -80°C until LC-MS/MS analysis.

YW2036 Data-Dependent Acquisition (DDA) Protocol

This protocol provides a general method for proteomic analysis on the **YW2036** system coupled to a nano-flow LC system.

LC System Parameters:

- Column: 75 µm ID x 25 cm C18 column
- Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in 80% acetonitrile
- Gradient: 5-40% B over 90 minutes, then to 95% B over 10 minutes
- Flow Rate: 300 nL/min

YW2036 MS Parameters:

- MS1 Scan:
 - Resolution: 120,000
 - Scan Range: 350-1500 m/z
 - AGC Target: 3e6
 - Maximum Injection Time: 50 ms
- DDA Settings:
 - Cycle Time: 3 seconds
 - Intensity Threshold: 5e4
 - Dynamic Exclusion: 30 seconds
- MS2 Scan:
 - Resolution: 50,000
 - Isolation Window: 1.2 m/z
 - Fragmentation: HCD
 - Collision Energy: 32%
 - AGC Target: 1e5
 - Maximum Injection Time: 100 ms

Conclusion

The **YW2036** mass spectrometer provides a powerful and versatile platform for in-depth proteomic analysis. Its high resolution, mass accuracy, and advanced fragmentation capabilities enable comprehensive identification and quantification of proteins in complex biological systems. The provided protocols for TMT-based quantitative proteomics and data-dependent acquisition offer a robust starting point for researchers aiming to investigate cellular signaling, discover biomarkers, and advance drug development.

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